3-amino-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride
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Overview
Description
3-amino-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride is an organic compound with the molecular formula C9H10ClNOS and a molecular weight of 215.7 g/mol . This compound is known for its unique chemical structure, which includes a benzothiopyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride typically involves the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K2CO3) . This reaction is often catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) and proceeds through a one-pot, three-component reaction mechanism .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-amino-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives .
Scientific Research Applications
3-amino-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-amino-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,4-benzothiazine: This compound shares a similar benzothiazine ring system but lacks the amino group present in 3-amino-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride.
3,4-dihydro-2H-1,3-benzoxazine: This compound has a similar structure but contains an oxygen atom in place of the sulfur atom in the benzothiopyran ring.
Uniqueness
The presence of the amino group and the specific arrangement of atoms in this compound confer unique chemical and biological properties that distinguish it from similar compounds .
Properties
CAS No. |
14106-17-3 |
---|---|
Molecular Formula |
C9H10ClNOS |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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